molecular formula C12H12N2 B13719712 6-(3-Azetidinyl)isoquinoline

6-(3-Azetidinyl)isoquinoline

Cat. No.: B13719712
M. Wt: 184.24 g/mol
InChI Key: KITMOBYHTFXRRR-UHFFFAOYSA-N
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Description

6-(3-Azetidinyl)isoquinoline is a synthetic isoquinoline derivative characterized by an azetidine (a four-membered nitrogen-containing ring) substituent at the 6-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. Azetidine’s compact size, electron-rich nature, and conformational rigidity make it a strategic substituent for optimizing drug-receptor interactions .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-(azetidin-3-yl)isoquinoline

InChI

InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2

InChI Key

KITMOBYHTFXRRR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Electronic Differences

The biological activity of isoquinoline derivatives is highly dependent on substituent size, electronic effects, and spatial orientation at the 6- and 7-positions. Below is a comparative analysis:

Table 1: Substituent Effects on Isoquinoline Derivatives
Compound Substituent at 6-Position Electronic Nature Key Findings References
6-(3-Azetidinyl)isoquinoline Azetidine (4-membered N-ring) Electron-donating Predicted enhanced activity due to small size and electron-rich N; lower toxicity than naphthalene analogs.
6-Methylisoquinoline Methyl (-CH₃) Neutral Simple substituent with moderate activity; lacks nitrogen for H-bonding.
6-Ethyl-aminoisoquinoline Ethyl-amino (-NHCH₂CH₃) Electron-donating High antiproliferative activity (similar to compound 23 in LASCPC-01 cells).
6-Pyrrolidin-3-yloxy Pyrrolidin-3-yloxy (5-membered) Electron-donating Reduced activity due to bulkiness; highlights importance of substituent size.
6-(3-Dimethylaminopropyl) Dimethylaminopropyl (-CH₂CH₂CH₂N(CH₃)₂) Electron-donating Moderate anticoagulant activity; longer chain may reduce target specificity.
Naphthalene analogs Naphthalene scaffold Neutral Higher predicted toxicity (PROTOX class 4/6) vs. isoquinoline (class 6/6).
Antiproliferative and Anticancer Effects
  • 6-(3-Azetidinyl)isoquinoline: The azetidine group’s small size and electron-donating properties align with , which shows that simplified, non-bulky substituents at the 6-position enhance antiproliferative activity against cancer cell lines like LASCPC-01 .
  • Naphthalene Derivatives: Compound 5c (isoquinoline-based) demonstrated stronger anticoagulant effects than naphthalene-based analogs (6g, 7a, 7c) in aPTT assays, emphasizing isoquinoline’s pharmacological advantages .
ABCB1 Modulation and Multidrug Resistance (MDR) Reversal
  • Isoquinoline derivatives like isoquinoline2 and tariquidar (third-generation modulators) show potent ABCB1 inhibition, reversing paclitaxel resistance by >1,000-fold . The azetidine group’s nitrogen could enhance binding to ABCB1’s hydrophobic pockets, similar to tariquidar’s isoquinoline core .

Pharmacokinetic Considerations

  • Azetidine vs. Azetidine’s rigidity and lower steric hindrance could favor membrane permeability .
  • Tetrahydroisoquinoline Derivatives: Reduced aromaticity increases flexibility but may decrease target affinity compared to the planar isoquinoline-azetidine combination .

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